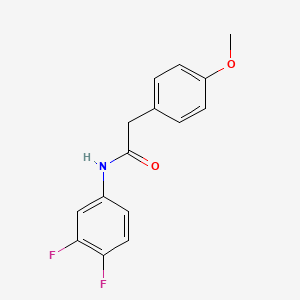![molecular formula C25H21N3O4 B11021957 N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021957.png)
N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(アセチルアミノ)フェニル]-1,3-ジオキソ-2-(2-フェニルエチル)-2,3-ジヒドロ-1H-イソインドール-5-カルボキサミドは、以下の化学式を持つ複雑な有機化合物です。
C23H24N4O3S2
{_svg_1}. この化合物はイソインドール誘導体のクラスに属し、そのユニークな構造的特徴により、興味深い特性を示します。準備方法
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following key transformations:
Acetylation: Starting from aniline, acetylation of the amino group yields N-acetylaniline.
Condensation: N-acetylaniline reacts with an appropriate aldehyde (such as benzaldehyde) to form the isoindole core.
Oxidation: The isoindole intermediate undergoes oxidation to introduce the carbonyl groups.
Sulfonation: Finally, sulfonation at specific positions leads to the desired compound.
Reaction Conditions: The specific reaction conditions, reagents, and catalysts used in each step depend on the synthetic route chosen. Researchers have explored various variations to optimize yield and purity.
Industrial Production: While industrial-scale production methods are proprietary, laboratories typically adapt the synthetic routes for large-scale synthesis.
化学反応の分析
Reactivity: N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide participates in several chemical reactions:
Oxidation: It can be oxidized to form various derivatives.
Substitution: Substituents can be introduced at different positions.
Reduction: Reduction of the carbonyl groups may yield corresponding alcohols.
Common Reagents: Common reagents include oxidizing agents (such as potassium permanganate), Lewis acids, and nucleophiles.
Major Products: The major products depend on the specific reaction conditions. Oxidation typically leads to carboxylic acid derivatives, while substitution may yield various functionalized isoindole compounds.
科学的研究の応用
N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its structural diversity.
Biological Studies: It may interact with specific receptors or enzymes.
Materials Science: Its unique structure inspires novel materials.
作用機序
The compound’s mechanism of action remains an active area of research. It likely modulates specific cellular pathways, affecting biological processes.
類似化合物との比較
While N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide is distinctive, similar isoindole derivatives include :
- N-[4-(acetylamino)phenyl]-2-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- N-[4-(acetylamino)phenyl]-2-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
These compounds share structural motifs but exhibit distinct properties. Researchers continue to explore their applications and mechanisms.
特性
分子式 |
C25H21N3O4 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
N-(3-acetamidophenyl)-1,3-dioxo-2-(2-phenylethyl)isoindole-5-carboxamide |
InChI |
InChI=1S/C25H21N3O4/c1-16(29)26-19-8-5-9-20(15-19)27-23(30)18-10-11-21-22(14-18)25(32)28(24(21)31)13-12-17-6-3-2-4-7-17/h2-11,14-15H,12-13H2,1H3,(H,26,29)(H,27,30) |
InChIキー |
AQHJIEWCXMSADI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


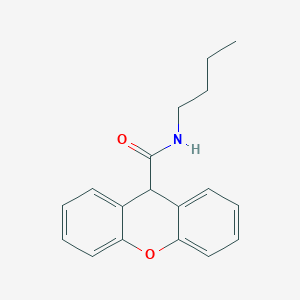
![N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B11021887.png)
![N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-alanine](/img/structure/B11021893.png)

![N-(5-chloro-2-hydroxyphenyl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11021901.png)
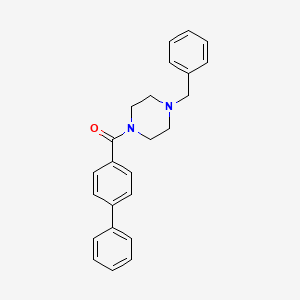
![2,5-dimethyl-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]-1,3-thiazole-4-carboxamide](/img/structure/B11021909.png)
![(4-ethyl-2-methyl-1,3-thiazol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11021910.png)
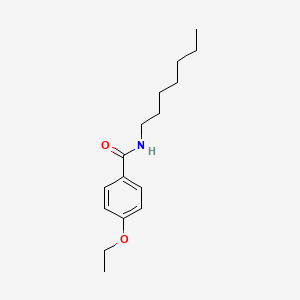
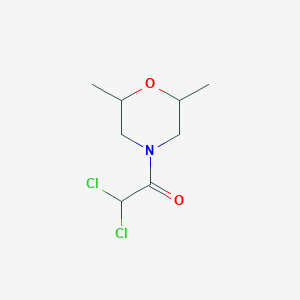
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11021926.png)
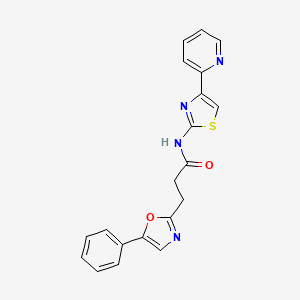
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021932.png)
